molecular formula C6H10Cl2N2S B15323698 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride

1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride

Cat. No.: B15323698
M. Wt: 213.13 g/mol
InChI Key: MHHZHQFWTPKUSI-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chlorine atom at the 5-position of the thiazole ring and a propan-1-amine group attached to the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Amination: The propan-1-amine group is introduced through nucleophilic substitution reactions, often using amine precursors and appropriate catalysts.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacological agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other biomolecules, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
  • 2-Mercapto-5-amino thiazoles
  • 4-(2,5-Dichloro thienyl)-1,3-thiazoles

Uniqueness: 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific properties and applications.

Properties

Molecular Formula

C6H10Cl2N2S

Molecular Weight

213.13 g/mol

IUPAC Name

1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H9ClN2S.ClH/c1-2-4(8)6-9-3-5(7)10-6;/h3-4H,2,8H2,1H3;1H

InChI Key

MHHZHQFWTPKUSI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(S1)Cl)N.Cl

Origin of Product

United States

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